4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
4’,7’-dichloro-1’-ethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an indole moiety, with chlorine atoms at the 4’ and 7’ positions and an ethyl group at the 1’ position. The presence of these functional groups and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7’-dichloro-1’-ethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting from a suitable indole precursor, chlorination is carried out to introduce chlorine atoms at the 4’ and 7’ positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Spirocyclization: The chlorinated indole is then reacted with a dioxane derivative in the presence of a strong base, such as sodium hydride, to form the spiro linkage. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the Ethyl Group: The final step involves the alkylation of the spirocyclic intermediate with an ethylating agent, such as ethyl iodide, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’,7’-dichloro-1’-ethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in polar solvents like ethanol.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced spirocyclic compounds.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4’,7’-dichloro-1’-ethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 4’,7’-dichloro-1’-ethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4’,7’-dichloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure but with a methyl group instead of an ethyl group.
4’,7’-dichloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
4’,7’-dichloro-1’-ethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its specific combination of functional groups and the ethyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-2-16-11-9(15)5-4-8(14)10(11)13(12(16)17)18-6-3-7-19-13/h4-5H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFZREZGNFCXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2C3(C1=O)OCCCO3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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